2-Octylthiophene
Overview
Description
Synthesis Analysis
Synthesis methods for 2-Octylthiophene derivatives involve various coupling reactions, including oxidative coupling and Stille coupling. For instance, oligothiophenes surrounded by bicyclo[2.2.2]octene frameworks have been prepared through oxidative coupling of lithiated monomers and Stille coupling of dibromo-thiophene derivatives, demonstrating the versatility in synthesizing thiophene-based compounds with complex architectures (Wakamiya et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Octylthiophene derivatives can exhibit significant steric hindrance due to substituents, affecting their electronic properties and intermolecular interactions. For instance, the crystal structure of certain thiophene derivatives showcases a bent pi-dimeric structure formed by mutual attraction at the central position to minimize steric repulsion, highlighting the impact of molecular structure on the physical behavior of these compounds (Yamazaki et al., 2006).
Chemical Reactions and Properties
2-Octylthiophene and its polymers undergo various chemical reactions that modify their electronic and optical properties. The introduction of electron-withdrawing or electron-donating groups through functionalization can significantly impact the material's photophysical behavior. Electropolymerization is a notable method for synthesizing polythiophenes with pendant groups, allowing for the modification of their electrochemical and electronic properties (Li et al., 2016).
Physical Properties Analysis
The physical properties of 2-Octylthiophene derivatives, including crystallinity and thermal stability, are crucial for their application in electronic devices. Polythiophenes with alkyl substituents like octyl groups display unique solubility and film-forming capabilities, critical for their use in organic electronics and optoelectronics. The degree of crystallinity and molecular ordering significantly affects their conductive properties and device performance (Aasmundtveit et al., 2000).
Chemical Properties Analysis
The chemical properties of 2-Octylthiophene derivatives are influenced by their molecular structure and substituents, which determine their oxidation potential, bandgap, and electronic conductivity. The synthesis of derivatives with specific functional groups or structural modifications allows for the tuning of these properties for applications in organic electronics, such as field-effect transistors, solar cells, and light-emitting diodes. The ability to undergo redox reactions and form stable radical cations or dications is essential for their application in energy storage and electronic materials (Nishinaga et al., 2004).
Scientific Research Applications
Summary of the Application
2-Octylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .
Methods of Application or Experimental Procedures
The synthesis of these polymers involves organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
Results or Outcomes
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .
2. Therapeutic Applications
Summary of the Application
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Results or Outcomes
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effectual drugs in present respective disease scenario .
3. Electronic and Optoelectronic Devices
Summary of the Application
2-Octylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .
Methods of Application or Experimental Procedures
The synthesis of these polymers involves organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
Results or Outcomes
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .
4. Field-Effect Transistors, Electroluminescent Devices, Solar Cells, Photochemical Resists, Nonlinear Optic Devices, Batteries, Diodes, and Chemical Sensors
Summary of the Application
2-Octylthiophene is used in the synthesis of polythiophenes, which have applications in field-effect transistors, electroluminescent devices, solar cells, photochemical resists, nonlinear optic devices, batteries, diodes, and chemical sensors .
Results or Outcomes
Polythiophenes demonstrate interesting optical properties resulting from their conjugated backbone, as demonstrated by the fluorescence of a substituted polythiophene solution under UV irradiation . The optical properties of these materials respond to environmental stimuli, with dramatic color shifts in response to changes in solvent, temperature, applied potential, and binding to other molecules .
5. Synthesis of BODIPY Dye
Summary of the Application
2-Octylthiophene is used in the synthesis of BODIPY dye . BODIPY dyes are a class of fluorescent dyes, known for their high fluorescence quantum yield, good photostability, and tunable absorption/emission wavelengths .
Methods of Application or Experimental Procedures
The synthesis of BODIPY dye involves dissolving 5-octylthiophene-2-carbaldehyde into the excess of pyrrole to afford 2 . The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
BODIPY dyes are widely used in biological imaging and sensing, photodynamic therapy, and organic light-emitting diodes (OLEDs) due to their excellent photophysical properties .
6. Active Pharmaceutical Ingredients
Summary of the Application
2-Octylthiophene is used in the synthesis of active pharmaceutical ingredients (APIs) . Thiophene-based scaffolds show a wide spectrum of biological activities .
Results or Outcomes
Thiophene-based APIs are available in the market . They have been proven to be effectual drugs in present respective disease scenario .
Future Directions
2-Octylthiophene has attracted attention due to its potential as a semiconducting material, especially in polymeric solar cells. A new group of carbon nanomaterials modified with poly(3-octylthiophene-2,5-diyl) for solid-contact layers in ion-selective electrodes has been obtained . This modification greatly improved the hydrophobicity of the materials .
properties
IUPAC Name |
2-octylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFWAJGKWIDXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236753 | |
Record name | 2-n-Octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octylthiophene | |
CAS RN |
880-36-4 | |
Record name | 2-Octylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-n-Octylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-n-Octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-octylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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